Choline borate
Overview
Description
Choline borate is a compound that combines choline, an essential nutrient, with borate, a derivative of boric acid. This compound is known for its multifunctional properties, making it valuable in various scientific and industrial applications. Choline is a quaternary ammonium salt, while borate is a form of boron, an element known for its unique chemical properties. The combination of these two components results in a compound with diverse applications, particularly in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline borate can be synthesized through the reaction of choline chloride with boric acid. The reaction typically occurs in an aqueous solution, where choline chloride and boric acid are mixed in stoichiometric amounts. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of choline chloride and boric acid in reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Choline borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its components is replaced by another chemical group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic and inorganic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce borate esters, while substitution reactions can yield a variety of choline derivatives.
Scientific Research Applications
Choline borate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in cellular processes and as a nutrient supplement.
Medicine: Research explores its use in drug formulations and as a therapeutic agent for certain conditions.
Industry: The compound is used in the production of lubricants, corrosion inhibitors, and other industrial products.
Mechanism of Action
The mechanism of action of choline borate involves its interaction with cellular membranes and enzymes. Choline, as a component of phosphatidylcholine, plays a crucial role in maintaining cell membrane integrity and facilitating intracellular communication. Borate, on the other hand, can interact with various biomolecules, influencing their structure and function. Together, these components contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Choline borate can be compared to other borate compounds, such as:
Sodium borate:
Potassium borate: Used in glass and ceramics production.
Ammonium borate: Utilized in flame retardants and fertilizers.
Uniqueness: this compound stands out due to its combination of choline and borate, offering unique properties that are not found in other borate compounds. Its multifunctionality and diverse applications make it a valuable compound in various fields.
Properties
IUPAC Name |
2-boronooxyethyl(trimethyl)azanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15BNO3/c1-7(2,3)4-5-10-6(8)9/h8-9H,4-5H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNMMBMSZOXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OCC[N+](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15BNO3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202315 | |
Record name | Choline borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-75-0 | |
Record name | Choline borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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